molecular formula C8H10N2O B1512097 2-(6-Methylpyridin-2-yl)acetamide CAS No. 51444-35-0

2-(6-Methylpyridin-2-yl)acetamide

Cat. No.: B1512097
CAS No.: 51444-35-0
M. Wt: 150.18 g/mol
InChI Key: VJWOVBIKJFPXNI-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)acetamide is an acetamide derivative featuring a pyridine ring substituted with a methyl group at the 6-position and an acetamide moiety at the 2-position. Its molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol. The compound’s synthesis typically involves coupling reactions between pyridine derivatives and acetamide precursors. For instance, describes the synthesis of related compounds like 2-amino-N-(6-methylpyridin-2-yl)acetamide via coupling ethyl glycinate with 2-amino-6-methylpyridine. Similarly, outlines the preparation of a structurally analogous compound, 2-((6-methylpyridin-2-yl)amino)-N-(4-sulfamoylphenyl)acetamide, using 6-methylpyridin-2-amine as a starting material. These methods highlight the versatility of pyridine-amine intermediates in constructing acetamide derivatives .

Properties

CAS No.

51444-35-0

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C8H10N2O/c1-6-3-2-4-7(10-6)5-8(9)11/h2-4H,5H2,1H3,(H2,9,11)

InChI Key

VJWOVBIKJFPXNI-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)CC(=O)N

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

The pharmacological and physicochemical properties of pyridine-based acetamides are highly dependent on substituents at the pyridine’s 6-position. Key comparisons include:

Compound 6-Position Substituent Molecular Weight (g/mol) Key Properties/Applications
2-(6-Methylpyridin-2-yl)acetamide Methyl 150.18 Intermediate in drug synthesis
N-(6-Hydroxypyridin-2-yl)acetamide Hydroxy 166.15 Potential solubility enhancer
N-(6-Aminopyridin-2-yl)acetamide Amino 165.19 Precursor for bioactive molecules
  • Methyl vs. Hydroxy : The methyl group in this compound increases lipophilicity compared to the hydroxy analog, which may enhance membrane permeability but reduce aqueous solubility .
  • Methyl vs.

Functional Group Variations on the Acetamide Chain

The nature of the acetamide side chain also influences reactivity and bioactivity:

Compound (Example) Acetamide Modification Key Feature
This compound Unmodified acetamide Neutral, moderate reactivity
Ethyl 2-(6-methylpyridin-2-yl)acetate Esterified carboxyl group Higher volatility, used in intermediates
N-(4-Sulfamoylphenyl)-2-((6-methylpyridin-2-yl)amino)acetamide Sulfonamide linkage Enhanced bioactivity (e.g., enzyme inhibition)
  • Ester vs. Amide : Ethyl 2-(6-methylpyridin-2-yl)acetate ( ) is more reactive toward nucleophiles due to the ester group, making it a versatile intermediate for further derivatization .

Pharmacological Activity Comparisons

  • Anti-cancer activity : Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide exhibit potent cytotoxicity against cancer cell lines ( ). The methylpyridine moiety in this compound may confer similar interactions with biological targets .

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